molecular formula C8H4ClF3O2 B13090827 2-Chloro-3-(trifluoromethoxy)benzaldehyde

2-Chloro-3-(trifluoromethoxy)benzaldehyde

Cat. No.: B13090827
M. Wt: 224.56 g/mol
InChI Key: QHUAGGPJXFTTAL-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated and Fluorinated Aromatic Aldehydes in Contemporary Organic Chemistry

Halogenated and fluorinated aromatic aldehydes are pivotal building blocks in modern organic synthesis. The inclusion of halogen atoms, such as chlorine, and fluorine-containing groups on an aromatic aldehyde ring significantly influences the molecule's electronic properties, reactivity, and stability. beilstein-journals.orgfishersci.com

Fluorinated aromatic compounds, in particular, have garnered substantial attention in fields like pharmaceuticals, agrochemicals, and materials science. beilstein-journals.org The high electronegativity of fluorine can alter the acidity of nearby protons and influence reaction pathways. beilstein-journals.org For instance, halogenation at the alpha-carbon of aldehydes and ketones is a fundamental reaction in organic chemistry. researchgate.net

The presence of halogens can also impact the biological activity of a molecule. Halogenated compounds are crucial in pharmaceuticals as they can enhance properties like metabolic stability and the ability to pass through cell membranes, which can improve the effectiveness of a drug. rsc.org

Importance of the Trifluoromethoxy Group as a Unique Substituent in Chemical Synthesis and Applied Sciences

The trifluoromethoxy group (-OCF3) is a unique and increasingly important substituent in medicinal chemistry and drug design. nih.govsigmaaldrich.com It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, which is the ability of a chemical compound to dissolve in fats, oils, and lipids. sigmaaldrich.com

The trifluoromethoxy group is distinct from the more common trifluoromethyl group (-CF3). cenmed.com While both increase lipophilicity, the trifluoromethoxy group does so to a greater extent. cenmed.com This property can enhance the absorption and distribution of a drug within the body. Furthermore, the trifluoromethoxy group can improve a molecule's resistance to metabolic breakdown, potentially prolonging its therapeutic effect. cenmed.com

The synthesis of compounds containing a trifluoromethoxy group can be challenging, but various methods have been developed. nih.gov These methods are crucial for incorporating this valuable functional group into new and existing molecules for a range of applications.

Table 1: Comparison of Related Functional Groups

Functional Group Formula Key Properties
Methoxy -OCH3 Electron-donating, can increase water solubility.
Trifluoromethyl -CF3 Electron-withdrawing, increases lipophilicity and metabolic stability.

Overview of 2-Chloro-3-(trifluoromethoxy)benzaldehyde within the Broader Chemical Landscape of Functionalized Benzaldehydes

Benzaldehyde (B42025) is the simplest aromatic aldehyde and serves as a parent structure for a vast array of functionalized derivatives. These derivatives are synthesized by adding various functional groups to the benzene (B151609) ring, which imparts specific chemical and physical properties. Functionalized benzaldehydes are widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals.

The reactivity of the aldehyde group makes these compounds versatile in organic reactions. They can undergo oxidation to form carboxylic acids, reduction to form alcohols, and a variety of condensation reactions to form larger, more complex molecules. The specific substituents on the aromatic ring, such as the chloro and trifluoromethoxy groups in the case of this compound, will modulate this reactivity and influence the properties of the resulting products. The development of methods for the functionalization of benzaldehydes is an active area of research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClF3O2

Molecular Weight

224.56 g/mol

IUPAC Name

2-chloro-3-(trifluoromethoxy)benzaldehyde

InChI

InChI=1S/C8H4ClF3O2/c9-7-5(4-13)2-1-3-6(7)14-8(10,11)12/h1-4H

InChI Key

QHUAGGPJXFTTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)Cl)C=O

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 3 Trifluoromethoxy Benzaldehyde

Strategies for Incorporating the Trifluoromethoxy Moiety onto Aromatic Systems

The trifluoromethoxy (-OCF3) group is highly valued in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity. beilstein-journals.orgnih.gov Its incorporation into aromatic systems, however, presents a significant synthetic challenge. nih.govnih.gov Several distinct strategies have been developed to form the aryl-OCF3 bond, starting typically from phenols.

Direct O-trifluoromethylation of phenols represents a modern and highly desirable route to aryl trifluoromethyl ethers. This approach avoids the harsh conditions associated with older methods. Recent advancements have focused on radical-based pathways and metal-mediated reactions.

For instance, a silver-mediated O-trifluoromethylation of unprotected phenols has been developed using trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source and oxidants like Selectfluor® or N-fluorobenzenesulfonimide (NFSI). nih.gov Another innovative strategy involves visible-light photoredox catalysis, which enables the generation of the trifluoromethoxy radical (•OCF3) at room temperature, allowing for the functionalization of complex molecules under mild conditions. nih.gov These radical approaches represent a significant step forward in the synthesis of trifluoromethoxylated compounds. nih.govdntb.gov.ua

A novel protocol for the trifluoromethoxylation of (hetero)arenes involves the trifluoromethylation of protected N-aryl-N-hydroxylamines, which then undergo an intramolecular rearrangement to furnish ortho-trifluoromethoxylated anilines. nih.gov While this method is specific for aniline (B41778) derivatives, it highlights the creative strategies being employed to access these valuable motifs.

A classical and robust method for synthesizing aryl trifluoromethyl ethers involves a two-step sequence starting from phenols. The phenol (B47542), in this case, 2-chlorophenol, is first reacted with thiophosgene (B130339) (CSCl2) to form an aryl chlorothionoformate intermediate.

This intermediate is then subjected to fluorination. The nucleophilic displacement of chlorine with fluorine can be achieved using various fluorinating agents. researchgate.net Common reagents include antimony trifluoride (SbF3) in the presence of a catalyst like antimony pentachloride (SbCl5), a combination known as the Swarts reaction, or anhydrous hydrogen fluoride (B91410) (HF). beilstein-journals.orgresearchgate.net This fluorodesulfurization process effectively converts the C=S bond to a CF2 group and replaces the remaining chlorine to form the trifluoromethyl ether.

StepReactantsReagentsProduct
1. Thioacylation2-ChlorophenolThiophosgene (CSCl2), Base2-Chlorophenyl chlorothionoformate
2. Fluorination2-Chlorophenyl chlorothionoformateSbF3/SbCl5 or HF2-Chloro-1-(trifluoromethoxy)benzene

An alternative two-step procedure involves the use of highly toxic but effective reagents. In this method, the starting phenol is treated with fluorophosgene (COF2) to generate an aryl fluoroformate. beilstein-journals.orgmdpi.com This intermediate is often used without isolation due to its toxicity. mdpi.com

The subsequent and critical step is a deoxyfluorination reaction using sulfur tetrafluoride (SF4). nih.govmdpi.com This reaction converts the carbonyl group of the fluoroformate into a difluoromethylene group, thus forming the desired trifluoromethyl ether. The process typically requires high temperatures (160–175 °C) and is conducted under pressure. mdpi.com The harsh conditions and the hazardous nature of both fluorophosgene and SF4 have limited the widespread use of this method, particularly on an industrial scale. mdpi.com

Starting MaterialReagent 1IntermediateReagent 2Final ProductConditions
2-ChlorophenolFluorophosgene (COF2)2-Chlorophenyl fluoroformateSulfur Tetrafluoride (SF4)2-Chloro-1-(trifluoromethoxy)benzeneHigh Temperature (160-175 °C), Pressure

Umemoto-type reagents are electrophilic trifluoromethylating agents, typically S-(trifluoromethyl)dibenzothiophenium salts, known for their ability to deliver a CF3+ equivalent to nucleophiles. enamine.nettcichemicals.com While their primary application is in the C-trifluoromethylation of arenes, alkenes, and other nucleophiles, rsc.orgbeilstein-journals.org related reagents and strategies have been explored for heteroatom trifluoromethylation.

For example, Togni and coworkers developed hypervalent iodine(III)-CF3 reagents that serve as mild electrophilic trifluoromethylating agents for both carbon and heteroatom nucleophiles. beilstein-journals.org The direct O-trifluoromethylation of a phenol using such an electrophilic source is challenging due to the "hard" nature of the oxygen atom, which often leads to competing C-trifluoromethylation at the aromatic ring. nih.govcas.cn However, specialized O-(trifluoromethyl)dibenzofuranium salts have been developed as effective CF3-transfer agents for alcohols. nih.gov While not a direct application of the most common Umemoto reagents, these developments follow a similar conceptual approach of using an electrophilic CF3 source.

Approaches for Introducing the Formyl (Aldehyde) Group onto Substituted Benzene (B151609) Rings

Once the 2-chloro-1-(trifluoromethoxy)benzene core is synthesized, the final step is the introduction of a formyl (-CHO) group. This is typically achieved via electrophilic aromatic substitution. However, the presence of two deactivating groups on the benzene ring—the chloro and the trifluoromethoxy groups—makes the ring electron-deficient and less susceptible to electrophilic attack. beilstein-journals.org Therefore, potent formylating methods are required.

The Friedel-Crafts reaction and its variants are the cornerstone of aromatic formylation. wikipedia.org These reactions involve an electrophilic species that attacks the aromatic ring, replacing a hydrogen atom. openstax.orgchemguide.co.uk

One of the most common methods is the Gattermann-Koch reaction . This procedure uses carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), often with a cuprous chloride co-catalyst, to generate a formyl cation equivalent in situ. wikipedia.orggoogle.com This method is generally suitable for benzene and activated derivatives, but its application to deactivated systems can be challenging and may require high pressure. google.comgoogle.com

Another relevant method is the Vilsmeier-Haack reaction , which uses a phosphoryl chloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, a chloroiminium ion. This electrophile is less reactive than those generated in Friedel-Crafts reactions, making it more suitable for activated aromatic compounds. Its effectiveness on a strongly deactivated substrate like 2-chloro-1-(trifluoromethoxy)benzene may be limited.

Direct formylation can also be achieved using formylating agents like dichloromethyl methyl ether in the presence of a Lewis acid (e.g., AlCl3, FeCl3), though the toxicity of such reagents is a significant drawback. google.com For deactivated aromatic compounds, process modifications, such as the addition of anisole (B1667542) derivatives, have been shown to improve yields by stabilizing the formyl cation complex. google.com

Given the directing effects of the substituents, the formylation of 2-chloro-1-(trifluoromethoxy)benzene would be expected to yield a mixture of isomers. The trifluoromethoxy group is generally a para-director, while the chloro group is an ortho, para-director. beilstein-journals.org The steric hindrance from the existing groups and the electronic deactivation would influence the final regiochemical outcome, with the position ortho to the trifluoromethoxy group and meta to the chloro group being a likely site of substitution to yield the target molecule.

Reaction NameFormylating Agent(s)CatalystKey Features
Gattermann-KochCarbon Monoxide (CO), HClAlCl3, CuClGenerates formyl cation equivalent; can require high pressure for deactivated rings. wikipedia.orggoogle.com
Vilsmeier-HaackDMF, POCl3NoneUses a milder electrophile (Vilsmeier reagent); best for activated rings.
Friedel-Crafts FormylationDichloromethyl methyl etherAlCl3 or other Lewis AcidUses a direct formyl equivalent; reagents are often toxic. google.com

Oxidation of Methyl or Halogenated Methyl Groups

No specific methods detailing the oxidation of a precursor such as 2-chloro-3-(trifluoromethoxy)toluene or its halogenated derivatives to yield 2-Chloro-3-(trifluoromethoxy)benzaldehyde were found in the available literature.

Strategies for Selective Chloro-Substitution on the Benzene Ring

No specific research detailing the direct and selective chlorination at the C-2 position of 3-(trifluoromethoxy)benzaldehyde (B1330798) to produce this compound could be located. General principles of electrophilic aromatic substitution suggest that the trifluoromethoxy and aldehyde groups would direct incoming electrophiles to specific positions, but dedicated studies for this particular transformation are not documented.

Integrated Multi-Step Synthetic Routes to this compound

No complete, multi-step synthetic pathways published in patents or academic journals specifically outlining the synthesis of this compound from basic starting materials were identified.

Chemical Reactivity and Derivatization Pathways of 2 Chloro 3 Trifluoromethoxy Benzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is the primary site for a variety of chemical transformations, characterized by the electrophilicity of the carbonyl carbon. The presence of electron-withdrawing groups like chlorine and trifluoromethoxy on the benzene (B151609) ring further enhances this electrophilicity, making the aldehyde susceptible to a range of nucleophilic attacks and redox reactions.

Oxidative Transformations to the Corresponding Carboxylic Acid

The aldehyde functional group can be readily oxidized to a carboxylic acid. This is a common transformation for aromatic aldehydes. For 2-Chloro-3-(trifluoromethoxy)benzaldehyde, this reaction would yield 2-Chloro-3-(trifluoromethoxy)benzoic acid. Standard oxidizing agents are effective for this purpose. The closely related analogue, 2-chloro-3-(trifluoromethyl)benzaldehyde, is known to be converted to 2-chloro-3-(trifluoromethyl)benzoic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Table 1: Oxidative Transformation

Reactant Product Typical Reagents

Reductive Transformations to the Corresponding Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, 2-Chloro-3-(trifluoromethoxy)benzyl alcohol. This is typically achieved using hydride-based reducing agents. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon. For its analogue, 2-chloro-3-(trifluoromethyl)benzaldehyde, reduction yields 2-chloro-3-(trifluoromethyl)benzyl alcohol. Stronger reducing agents like lithium aluminum hydride can also be used. smolecule.com

Table 2: Reductive Transformation

Reactant Product Typical Reagents

Nucleophilic Addition Reactions at the Carbonyl Center

The electrophilic carbonyl carbon is susceptible to attack by a wide variety of nucleophiles. libretexts.orglibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The electron-withdrawing substituents on the aromatic ring of this compound make its carbonyl group highly electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzaldehyde (B42025). pressbooks.pub

Examples of nucleophilic addition reactions include:

Grignard Reactions: Reaction with organomagnesium halides (R-MgX) followed by an acidic workup produces secondary alcohols.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., NaCN/H⁺) yields a cyanohydrin.

The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl group. libretexts.orgpressbooks.pub

Condensation Reactions leading to Imines, Hydrazones, and Oximes

Condensation reactions involve the nucleophilic addition of a primary amine or its derivatives to the aldehyde, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond. rsc.org These reactions are often acid-catalyzed.

Imine (Schiff Base) Formation: Reaction with primary amines (R-NH₂) yields imines.

Hydrazone Formation: Reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) forms hydrazones.

Oxime Formation: Reaction with hydroxylamine (B1172632) (H₂NOH) produces oximes.

These reactions are fundamental in synthetic chemistry for creating C=N bonds and serve as pathways to more complex nitrogen-containing molecules. nih.gov

Table 3: Condensation Reactions

Reactant Nucleophile Product Type
This compound Primary Amine (R-NH₂) Imine
This compound Hydrazine (H₂NNH₂) Hydrazone

Reactivity of the Aryl Chloride Substituent

The chlorine atom attached to the aromatic ring can be replaced by other functional groups through specific reaction mechanisms.

Nucleophilic Aromatic Substitution Reactions

Aryl halides can undergo nucleophilic substitution, though they are generally less reactive than alkyl halides. The most common mechanism for activated aryl halides is the SNAr (addition-elimination) mechanism. libretexts.org This pathway is favored when strong electron-withdrawing groups are positioned ortho or para to the leaving group (the halogen). libretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.orgnih.gov

In this compound, the strongly electron-withdrawing trifluoromethoxy group is meta to the chlorine atom. The aldehyde group is also electron-withdrawing and is positioned ortho to the chlorine. This ortho positioning of the aldehyde group can provide the necessary activation to facilitate SNAr reactions by stabilizing the intermediate through resonance. Therefore, the chlorine atom can potentially be displaced by strong nucleophiles under suitable conditions, such as high temperatures or the use of a strong base.

Table 4: Nucleophilic Aromatic Substitution (SNAr)

Reactant Nucleophile Examples Potential Products

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The chloro-substituted aromatic core of this compound is a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is influenced by the electronic environment of the ring and the specific catalytic system employed.

Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. For this compound, this would involve the reaction at the C-Cl position. The reaction generally requires a palladium catalyst, such as Pd(OAc)₂, and a suitable phosphine (B1218219) ligand (e.g., RuPhos, XPhos) in the presence of a base. nih.gov The electron-withdrawing nature of the aldehyde and trifluoromethoxy groups can facilitate the initial oxidative addition of the C-Cl bond to the Pd(0) center, a key step in the catalytic cycle. nih.govresearchgate.net

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction with this compound would yield a stilbene-like derivative, extending the conjugation of the aromatic system. The efficiency of the Heck reaction with aryl chlorides can be dependent on the choice of catalyst and ligands, with specialized systems developed to activate the relatively inert C-Cl bond. organic-chemistry.orgmdpi.com

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl chloride and a terminal alkyne. It typically employs a dual catalytic system of palladium and copper salts. The resulting aryl alkynes are versatile intermediates in organic synthesis. The reactivity of this compound in Sonogashira coupling would be subject to similar electronic influences as other cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The development of specialized phosphine ligands, such as XPhos, has enabled the efficient amination of challenging aryl chlorides. tcichemicals.com Applying this reaction to this compound would allow for the introduction of a wide range of amino functionalities at the C2 position, leading to the synthesis of substituted anilines. organic-chemistry.org

ReactionCoupling PartnerBond FormedTypical Catalyst/Ligand System
Suzuki-MiyauraAr'-B(OH)₂C-CPd(OAc)₂ / RuPhos
HeckAlkene (e.g., Styrene)C-CPd(OAc)₂ / PPh₃
SonogashiraTerminal AlkyneC-C (sp)PdCl₂(PPh₃)₂ / CuI
Buchwald-HartwigR₂NHC-NPd₂(dba)₃ / XPhos

Functionalization via Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction that can convert the C-Cl bond of this compound into a C-metal bond, typically a C-Li or C-Mg bond. wikipedia.org This transformation creates a potent nucleophilic aryl species that can react with a wide range of electrophiles.

The most common method is lithium-halogen exchange, which involves treating the aryl halide with an organolithium reagent, such as n-butyllithium or t-butyllithium. wikipedia.org The rate of exchange follows the trend I > Br > Cl, making aryl chlorides the least reactive among the halogens. wikipedia.org Consequently, forcing conditions, such as lower temperatures to prevent side reactions and potentially the use of additives, might be necessary for efficient exchange with this compound.

Once the organolithium intermediate is formed, it can be trapped with various electrophiles, including:

Carbon dioxide (CO₂): to form a carboxylic acid.

Aldehydes and ketones: to generate secondary and tertiary alcohols.

Isocyanates: to produce amides.

Sulfuryl chloride (SO₂Cl₂): to introduce a sulfonyl chloride group.

A key challenge in applying this method to this compound is the presence of the electrophilic aldehyde group. The newly formed aryllithium species could potentially react intramolecularly or intermolecularly with the aldehyde. To circumvent this, the aldehyde functionality would likely need to be protected (e.g., as an acetal) before the metal-halogen exchange and deprotected in a subsequent step.

Influence of the Trifluoromethoxy Group on Molecular Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly modulates the electronic properties and reactivity of the aromatic ring and its appended functional groups. mdpi.comnih.gov It is considered one of the most lipophilic substituents and possesses strong electron-withdrawing characteristics. mdpi.com

Electron-Withdrawing Effects and Enhanced Electrophilicity of the Carbonyl Carbon

The trifluoromethoxy group, positioned meta to the aldehyde, acts as a strong electron-withdrawing group, primarily through its inductive effect (-I). vaia.comwikipedia.org This effect, combined with the deactivating nature of the ortho-chloro substituent, significantly reduces the electron density of the benzene ring.

Addition of Grignard and organolithium reagents.

Wittig and Horner-Wadsworth-Emmons olefination.

Formation of imines and enamines.

Cyanohydrin formation.

The strong electron-withdrawing properties of the -OCF₃ group enhance the electrophilic character at the carbonyl center, which can lead to unusual chemo-, regio-, and stereoselectivity in certain reactions. nih.gov

SubstituentHammett Parameter (σ_m)Electronic EffectImpact on Carbonyl Carbon
-Cl+0.37Inductively withdrawing, weakly deactivatingIncreases electrophilicity
-OCF₃+0.40Strongly inductively withdrawing, strongly deactivatingSignificantly increases electrophilicity

Stereoelectronic Modulation of Reaction Pathways and Regioselectivity

Stereoelectronic effects are geometry-dependent orbital interactions that influence chemical reactivity and selectivity. pharmacy180.com The trifluoromethoxy group can exert such effects due to the specific spatial arrangement of its orbitals and the high electronegativity of the fluorine atoms. wikipedia.org

For instance, in reactions involving the aromatic ring or proximal functional groups, the orientation of the C-O and C-F bonds can influence the stability of transition states. The interaction between filled orbitals (e.g., lone pairs on oxygen) and empty anti-bonding orbitals (σ*) of adjacent bonds can lead to conformational preferences that dictate the outcome of a reaction. researchgate.net

In the context of this compound, stereoelectronic effects could modulate:

Regioselectivity in Aromatic Substitution: While the existing substitution pattern largely dictates further functionalization, subtle stereoelectronic preferences could influence the outcome in competitive scenarios.

Conformational Control: The interaction between the -OCF₃ group, the ortho-chloro, and the aldehyde group can lead to a preferred conformation. This conformational locking can influence the facial selectivity of nucleophilic attack on the carbonyl group, potentially leading to diastereoselective outcomes if a chiral center is present or formed during the reaction.

Transition State Stabilization: The alignment of the dipoles associated with the C-Cl and C-O-CF₃ bonds can stabilize or destabilize certain transition states, thereby favoring one reaction pathway over another.

Synthesis of Advanced Intermediates and Complex Derivatives

The unique combination of chloro, aldehyde, and trifluoromethoxy functionalities makes this compound a valuable building block for the synthesis of more complex molecules, particularly advanced intermediates for pharmaceuticals and agrochemicals. The distinct reactivity of each functional group allows for sequential and selective transformations. For example, the aldehyde can be modified first, followed by a cross-coupling reaction at the C-Cl position, or vice versa.

Formation of Heterocyclic Compounds Utilizing the Aldehyde Functionality

The aldehyde group is a versatile handle for the construction of a wide variety of heterocyclic systems. Multicomponent reactions (MCRs) are particularly powerful strategies for rapidly assembling complex heterocyclic scaffolds from simple starting materials. nih.gov this compound can serve as the aldehyde component in numerous named MCRs to generate libraries of diverse heterocyclic compounds. ub.edu

Examples of heterocyclic systems that can be synthesized from this aldehyde include:

Pyridines and Dihydropyridines (Hantzsch Synthesis): Reaction with a β-ketoester and an ammonia (B1221849) source.

Pyrimidines (Biginelli Reaction): A one-pot cyclocondensation with a β-dicarbonyl compound and urea (B33335) or thiourea.

Imidazoles: Condensation with a 1,2-dicarbonyl compound, ammonia, and another aldehyde.

1,2,4-Triazoles: Can be formed through multi-step sequences often initiated by the formation of an imidohydrazide from the aldehyde, which then undergoes cyclization. nih.gov

Quinazolines: Through cascade reactions involving initial imine formation followed by intramolecular cyclization. Some methods utilize a Buchwald-Hartwig coupling as part of the cascade to form the heterocyclic core. rsc.org

The presence of the chloro and trifluoromethoxy groups on the resulting heterocyclic core provides further opportunities for diversification and for tuning the physicochemical properties of the final compounds.

Applications of this compound in the Synthesis of Multifunctional Organic Molecules

The unique combination of a chloro group, a trifluoromethoxy group, and an aldehyde functional group on the benzene ring suggests that this compound has the potential to be a valuable intermediate. The aldehyde can participate in a wide array of chemical transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to form more complex carbon skeletons. Concurrently, the chloro and trifluoromethoxy substituents are expected to influence the reactivity of the aromatic ring and can serve as handles for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. The trifluoromethoxy group, in particular, is often incorporated into bioactive molecules to enhance properties like metabolic stability and lipophilicity.

Despite this theoretical potential, documented instances of its use to create specific, named multifunctional organic molecules with detailed research findings, such as reaction yields or the biological or material properties of the resulting compounds, could not be identified in the available literature. Information is more abundant for the closely related analogue, 2-Chloro-3-(trifluoromethyl)benzaldehyde, but due to the distinct electronic and steric properties of a trifluoromethoxy (-OCF₃) group versus a trifluoromethyl (-CF₃) group, a direct comparison or substitution of data is not scientifically appropriate.

Consequently, the creation of detailed data tables and a summary of research findings for the application of this compound as a precursor remains unfeasible based on current information. Further research and publication in this specific area are required to fully elucidate its role and potential in the synthesis of novel multifunctional organic molecules.

Applications in Advanced Chemical Fields

Utilization in Material Science and Advanced Materials Development

The distinct electronic properties conferred by the fluorine and chlorine atoms on the aromatic ring position 2-Chloro-3-(trifluoromethoxy)benzaldehyde as a promising candidate for the synthesis of novel organic materials. The presence of fluorine, in particular, is known to influence key characteristics such as HOMO/LUMO energy levels and charge carrier mobility in conjugated systems rsc.org.

Role in Aggregation-Induced Emission (AIE) Systems and Fluorophores

While direct research on this compound in Aggregation-Induced Emission (AIE) systems is not extensively documented, its structural motifs are relevant to the design of advanced fluorophores. Benzaldehyde (B42025) precursors are commonly used in the synthesis of fluorescent molecules nih.gov. For instance, derivatives of benzaldehyde are used to create pyrenoimidazolyl-based fluorophores, which can act as sensors for anions like fluoride (B91410) nih.gov. The aldehyde group serves as a crucial anchor for building larger, conjugated systems that exhibit unique photophysical properties.

The trifluoromethoxy group can significantly enhance the performance of fluorophores by increasing their quantum yield and stability. The incorporation of fluorinated groups is a well-established strategy to fine-tune the electronic and photophysical properties of organic materials, making this compound a potentially valuable starting material for novel AIEgens and fluorescent probes.

Potential in Organic Electronic Materials

The development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), often relies on molecules with tailored electronic characteristics. The introduction of fluorine atoms into conjugated organic molecules can lower both the HOMO and LUMO energy levels, which facilitates electron injection and enhances the material's resistance to oxidative degradation rsc.org. A structurally related compound, 2-hydroxy-3-(trifluoromethoxy)benzaldehyde, is noted for its contribution to functional organic materials with tailored electronic properties useful in optoelectronics chemshuttle.com. The fluorinated aromatic core and the aldehyde group of this class of compounds directly influence the electronic characteristics of derived materials chemshuttle.com.

Given these principles, this compound represents a promising building block for creating n-type or ambipolar semiconducting materials. The combined electron-withdrawing effects of the chlorine and trifluoromethoxy groups can modulate the electronic properties of polymers or small molecules derived from it, potentially leading to improved performance in electronic devices.

Precursor in Agrochemical Research for Novel Active Compounds

Fluorinated compounds play a pivotal role in modern agrochemicals, with over 50% of recently launched pesticides containing fluorine. The trifluoromethoxy group, in particular, is found in several commercial pesticides and herbicides mdpi.com. Fluorinated benzaldehydes serve as key intermediates in the synthesis of these active compounds google.comgoogle.com. The inclusion of fluorine atoms or fluorine-containing groups like trifluoromethoxy often enhances the biological efficacy, metabolic stability, and lipophilicity of the molecule, improving its uptake and transport within the target pest or plant.

This compound can serve as a versatile precursor for a new generation of agrochemicals. The aldehyde functional group allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. By incorporating this specific chlorinated and fluorinated benzaldehyde, researchers can systematically modify existing agrochemical scaffolds to develop novel active ingredients with potentially improved properties, such as enhanced potency or a more favorable environmental profile. For example, compounds like Flufenoxystrobin contain a chloro-trifluoromethyl-phenyl moiety, highlighting the utility of such substituted aromatic rings in agrochemical design ccspublishing.org.cn.

Table 1: Examples of Commercial Agrochemicals Containing a Trifluoromethoxy Group

AgrochemicalTypeKey Structural Feature
NovaluronPesticideTrifluoromethoxy-substituted phenyl
FlometoquinPesticideTrifluoromethoxy-substituted quinoline
Flucarbazone-sodiumHerbicideTrifluoromethoxy-substituted phenyl
ThifluzamideFungicideTrifluoromethoxy-substituted phenyl

Building Block in Medicinal Chemistry Research for Analog Design (as Precursors)

The strategic incorporation of fluorine is a cornerstone of modern drug design, with approximately 20% of all marketed drugs containing at least one fluorine atom. The trifluoromethoxy group is particularly valued for its unique properties, which include high metabolic stability and exceptional lipophilicity mdpi.comresearchgate.net. These characteristics can significantly improve a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Strategic Design of Fluorinated Analogs and Scaffolds

This compound is an exemplary building block for the strategic design of fluorinated analogs in medicinal chemistry. The aldehyde group provides a reactive handle for chemists to introduce the 2-chloro-3-(trifluoromethoxy)phenyl moiety into a wide variety of molecular scaffolds. This allows for the systematic modification of lead compounds to enhance their therapeutic potential.

The trifluoromethoxy group is considered one of the most lipophilic substituents, a property that can enhance a molecule's ability to cross biological membranes mdpi.com. Furthermore, it can serve as a metabolically stable bioisostere for other functional groups. The presence of the chlorine atom provides an additional point of modification and can influence the molecule's binding affinity and electronic properties. The use of fluorinated starting materials, such as substituted benzaldehydes, is a common and effective strategy for introducing these beneficial fluorine moieties into complex drug candidates nih.gov.

Contributions to Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how specific structural modifications affect a compound's biological activity. By using this compound as a starting material, medicinal chemists can generate a series of analogs where the 2-chloro-3-(trifluoromethoxy)phenyl group is systematically incorporated.

Table 2: Physicochemical Properties of Fluorinated Groups in Drug Design

Functional GroupHansch π Parameter (Lipophilicity)Key Properties in Drug Design
-CF₃ (Trifluoromethyl)+0.88Increases lipophilicity, high metabolic stability, strong electron-withdrawing group. mdpi.com
-OCF₃ (Trifluoromethoxy)+1.04Highly lipophilic, metabolically stable, weak hydrogen bond acceptor. mdpi.com
-Cl (Chloro)+0.71Increases lipophilicity, can participate in halogen bonding, electron-withdrawing.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), a comprehensive picture of the molecular connectivity and environment can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-Chloro-3-(trifluoromethoxy)benzaldehyde, distinct signals are expected for the aldehydic proton and the aromatic protons.

The aldehydic proton (CHO) is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring. This results in a characteristic downfield chemical shift, typically observed as a singlet in the range of δ 9.8-10.5 ppm.

The aromatic region of the spectrum would display a more complex pattern due to the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the chloro, trifluoromethoxy, and aldehyde substituents. The proton at the 4-position is expected to be a triplet, coupled to the protons at the 5- and 6-positions. The protons at the 5- and 6-positions would likely appear as multiplets or distinct doublets of doublets, depending on the coupling constants.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aldehydic H9.8 - 10.5Singlet (s)
Aromatic H-47.6 - 7.8Triplet (t)
Aromatic H-57.3 - 7.5Multiplet (m)
Aromatic H-67.7 - 7.9Multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the spectrum.

The carbonyl carbon of the aldehyde group is highly deshielded and would appear at a characteristic downfield chemical shift, typically in the range of δ 185-195 ppm. The aromatic carbons would resonate in the region of δ 120-160 ppm. The carbon atom attached to the electron-withdrawing trifluoromethoxy group (C-3) would be significantly deshielded. Furthermore, the carbon of the trifluoromethoxy group itself would exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehydic C=O185 - 195
Aromatic C-1130 - 135
Aromatic C-2 (C-Cl)135 - 140
Aromatic C-3 (C-OCF₃)145 - 155
Aromatic C-4125 - 130
Aromatic C-5120 - 125
Aromatic C-6130 - 135
Trifluoromethoxy C (OCF₃)118 - 122 (quartet)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Observation of Trifluoromethoxy Group

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a powerful technique for directly observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would provide a definitive confirmation of the presence and electronic environment of the trifluoromethoxy group. A single signal, a singlet, would be expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal would be characteristic of a trifluoromethoxy group attached to an aromatic ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₈H₄ClF₃O₂), the calculated exact mass would be a key piece of identifying information, allowing for its differentiation from other isomers or compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion (M⁺) of this compound would undergo characteristic fragmentation upon ionization. The analysis of these fragment ions provides valuable structural information.

Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1) and the loss of the formyl radical (M-29), leading to the formation of a stable benzoyl cation. Further fragmentation could involve the loss of the trifluoromethoxy group or the chlorine atom. The presence of chlorine would be indicated by a characteristic isotopic pattern for fragments containing this atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (for ³⁵Cl)Description
[C₈H₄ClF₃O₂]⁺224Molecular Ion (M⁺)
[C₈H₃ClF₃O₂]⁺223Loss of H
[C₇H₄ClF₃O]⁺195Loss of CHO
[C₇H₄F₃O₂]⁺189Loss of Cl
[C₈H₄ClO₂]⁺155Loss of CF₃

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational modes. The IR spectrum arises from the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Raman spectroscopy provides complementary information by detecting the inelastic scattering of monochromatic light, with signals corresponding to vibrations that cause a change in molecular polarizability.

For this compound, the key functional groups—aldehyde (-CHO), aromatic ring, chloro (-Cl) substituent, and trifluoromethoxy (-OCF3) group—each exhibit characteristic vibrational frequencies.

The most prominent band in the IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing around 1700-1710 cm⁻¹. researchgate.net The C-H stretch of the aldehyde group is also characteristic, often seen as a pair of medium-intensity bands between 2880 cm⁻¹ and 2650 cm⁻¹. researchgate.net

The trifluoromethoxy group (-OCF3) would be identified by very strong absorption bands corresponding to the C-F stretching modes, generally found in the 1200-1000 cm⁻¹ region. Additionally, the C-O stretching of the ether linkage will contribute to the spectrum. The aromatic ring itself produces several signals, including aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1625-1440 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is typically observed as a strong band in the lower wavenumber region of the fingerprint area.

Raman spectroscopy would complement this data, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds, which may be weaker in the IR spectrum.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aldehyde (-CHO) C=O Stretch 1710 - 1690 IR (Strong)
Aldehyde (-CHO) C-H Stretch 2880 - 2800 & 2780 - 2700 IR (Medium)
Aromatic Ring C-H Stretch 3100 - 3000 IR/Raman (Medium)
Aromatic Ring C=C Stretch 1625 - 1440 IR/Raman (Variable)
Trifluoromethoxy (-OCF3) C-F Stretch 1200 - 1000 IR (Very Strong)
Trifluoromethoxy (-OCF3) C-O Stretch 1250 - 1150 IR (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals. The absorption is characteristic of the conjugated π-electron systems within the molecule.

The chromophore in this compound consists of the benzene ring conjugated with the carbonyl group of the aldehyde. This system gives rise to two primary types of electronic transitions: a high-intensity π → π* transition and a lower-intensity n → π* transition.

For unsubstituted benzaldehyde (B42025) in a non-polar solvent, the π → π* transition occurs at a maximum wavelength (λmax) of approximately 248 nm. psu.edu The n → π* transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, appears as a weaker, longer-wavelength band around 283 nm. psu.edu

The presence of the chloro and trifluoromethoxy substituents on the benzene ring acts as auxochromes, which can modify the absorption characteristics of the primary chromophore. Both the chlorine atom and the oxygen of the trifluoromethoxy group possess lone pairs of electrons that can be delocalized into the aromatic π-system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the π → π* band. Therefore, the λmax for this compound is expected to be slightly higher than that of unsubstituted benzaldehyde.

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected λmax Region (nm)
π → π* Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. > 248

X-ray Crystallography for Definitive Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Currently, the single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature. However, based on the structures of similar substituted benzaldehyde derivatives, a reliable prediction of its solid-state geometry can be made. nist.gov

The molecule is expected to be largely planar, with the aldehyde group and the benzene ring being coplanar to maximize π-conjugation. Steric hindrance between the ortho-substituted aldehyde group and the adjacent trifluoromethoxy group at the 3-position may cause a slight twisting of these functional groups out of the plane of the benzene ring. The trifluoromethoxy group itself will adopt a specific conformation relative to the ring. The packing of these molecules in the crystal lattice would be governed by intermolecular interactions such as dipole-dipole forces and weak C-H···O or C-H···F hydrogen bonds. nist.gov For the analogous compound 2-Chloro-3-(trifluoromethyl)benzaldehyde, a monoclinic crystal system with a P2₁/c space group has been predicted, which could be a possibility for the title compound as well. uni.lu

Table 3: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System
Crystal System Monoclinic (Hypothetical)
Space Group P2₁/c (Hypothetical)

Table of Compounds Mentioned

Compound Name
This compound
2-Chloro-3-(trifluoromethyl)benzaldehyde

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